molecular formula C23H19N3O3S B3304039 4-methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921542-93-0

4-methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B3304039
CAS No.: 921542-93-0
M. Wt: 417.5 g/mol
InChI Key: QYFOJEUHNXCVRQ-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a 1,3-thiazol-2-yl moiety substituted at the 4-position with a carbamoylmethyl group bearing a naphthalen-1-yl substituent. Such structural attributes are common in small-molecule inhibitors targeting enzymes or receptors with hydrophobic binding pockets .

Properties

IUPAC Name

4-methoxy-N-[4-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-29-18-11-9-16(10-12-18)22(28)26-23-24-17(14-30-23)13-21(27)25-20-8-4-6-15-5-2-3-7-19(15)20/h2-12,14H,13H2,1H3,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFOJEUHNXCVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiazole ring: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone.

    Attachment of the naphthalene moiety: This step often involves a nucleophilic substitution reaction where a naphthylamine derivative reacts with a suitable electrophile.

    Formation of the benzamide group: This can be done through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl groups in the benzamide and carbamoyl moieties can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the benzamide group can produce an amine.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has emerged as a promising lead in drug development due to its potential interactions with biological macromolecules. Here are some key applications:

Drug Development

4-methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is being investigated for its pharmacological properties. Its structural features allow it to interact with various enzymes and receptors, making it suitable for studies aimed at understanding small molecule interactions with proteins and nucleic acids.

Research into the biological activity of this compound includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It could modulate receptor activities, influencing cellular responses.

Molecular Interaction Studies

Understanding the mechanism of action of this compound is crucial. Techniques such as surface plasmon resonance and fluorescence spectroscopy can be employed to study its interactions with target molecules.

Case Study 1: Anticancer Activity

Preliminary studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. Further research is needed to establish its efficacy and safety profiles.

Case Study 2: Antimicrobial Properties

Research has suggested that compounds with similar structural motifs possess antimicrobial properties. Investigating the antibacterial and antifungal activities of this compound could open new avenues for treatment options.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibiting or activating them. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Biological Activity/Notes Synthesis Highlights
Target Compound : 4-Methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide Naphthalen-1-yl carbamoyl methyl substituent on thiazole No direct activity data; structural analogs suggest potential enzyme/receptor modulation Likely involves coupling of naphthalen-1-yl carbamoyl methyl to thiazole intermediate
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-Methylphenyl and phenyl groups at thiazole 4- and 5-positions Not reported; similar thiazole derivatives show growth modulation (e.g., 129% efficacy) Friedel-Crafts or nucleophilic substitution for aryl group attachment
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxybenzamide instead of methoxybenzamide; 4-methylphenyl on thiazole 129.23% biological activity (p < 0.05) in growth screening Reflux with isothiocyanate derivatives; purified via recrystallization
EMAC2060/EMAC2061 Hydrazine-linked 4-methoxyphenyl or 3,4-dichlorophenyl substituents on thiazole <80% synthesis yield; confirmed via $^1$H-NMR and $^{13}$C-NMR Microwave-assisted coupling; lower yields due to steric hindrance
F186-0503 3,4-Dimethoxybenzamide with 4-methoxyphenylmethyl carbamoyl methyl on thiazole Not reported; designed for high-throughput screening Carbamoyl coupling in DMF; characterized by LC-MS and $^1$H-NMR
NTB451 Triazole-sulfanyl linkage instead of carbamoyl methyl; 4-aminophenyl substituent Commercially available necroptosis inhibitor Multi-step synthesis involving triazole-thiol intermediates

Structural Analysis

  • Thiazole Core : All compounds share the 1,3-thiazol-2-yl scaffold, critical for hydrogen bonding and aromatic interactions. The 4-position substituent (e.g., carbamoyl methyl, aryl groups) dictates target specificity .
  • Benzamide Modifications: Methoxy groups (as in the target compound and F186-0503) enhance solubility, while phenoxy or methyl substitutions (e.g., in ) may alter steric bulk and binding affinity.
  • Naphthalen-1-yl vs.

Biological Activity

4-methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring, naphthalene moiety, and benzamide group, suggest various biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by the following structural features:

Feature Description
Chemical FormulaC27H24N2O3S
CAS Number921542-93-0
Key Functional GroupsThiazole ring, naphthalene moiety, benzamide group

These functional groups contribute to the compound's reactivity and interactions with biological macromolecules.

Pharmacological Activities

Research suggests that this compound may exhibit several pharmacological activities:

  • Antitumor Activity : Preliminary studies indicate that compounds within this structural class can inhibit tumor cell proliferation. For example, similar thiazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and cancer proliferation .
  • Receptor Modulation : The structural features suggest potential interactions with various receptors, which could modulate their activity. This aspect is crucial for developing drugs targeting specific pathways in diseases such as cancer and inflammation.

Understanding the mechanisms through which this compound exerts its effects is essential for its development as a therapeutic agent:

  • Molecular Targeting : The compound may bind to specific proteins or enzymes, altering their function. Techniques like surface plasmon resonance or fluorescence spectroscopy could elucidate these interactions further.
  • Cellular Pathways : By affecting key signaling pathways involved in cell growth and apoptosis, this compound could potentially reverse resistance mechanisms seen in cancer therapies .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Benzamide Derivatives : A study on benzamide derivatives demonstrated their ability to inhibit RET kinase activity in cancer cells. Compounds similar to this compound showed moderate to high potency in inhibiting cell proliferation driven by RET mutations .
  • Thiazole Compounds : Research has indicated that thiazole derivatives can exhibit anti-fibrotic properties by blocking TGF-β expression in hepatic stellate cells. This suggests that similar mechanisms might be applicable to the compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .
  • Step 2 : Amide coupling between the thiazole intermediate and naphthalen-1-yl carbamoylmethyl group using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
  • Key Variables : Reaction time (12–24 hours), temperature control (prevents side reactions), and solvent polarity (affects intermediate stability). Yield optimization often requires purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry (e.g., methoxy group at 4-position, naphthyl carbamoyl integration) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C23H19N3O3SC_{23}H_{19}N_3O_3S: 417.45 g/mol) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (amide C=O at ~1650–1700 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .

Q. What preliminary biological screening assays are recommended to evaluate its potential therapeutic applications?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to controls like ciprofloxacin .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC50_{50} values, with mechanistic follow-ups (e.g., apoptosis via flow cytometry) .

Advanced Research Questions

Q. How can computational methods be applied to predict and optimize the compound’s binding affinity for target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2). Focus on hydrogen bonding with the methoxy group and hydrophobic interactions with the naphthyl moiety .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with inhibitory activity using regression analysis .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50_{50} values in cancer assays)?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Metabolic Stability Testing : Assess compound degradation in cell media via HPLC to identify false-negative results .
  • Orthogonal Assays : Validate findings with alternative methods (e.g., ATP-based viability assays vs. resazurin reduction) .

Q. How does the compound’s thiazole-carbamoyl scaffold compare to structurally similar analogs in terms of pharmacokinetic properties?

  • Methodological Answer :

  • In Vitro ADME : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and CYP450 inhibition (fluorometric assays) .
  • Comparative SAR : Replace the naphthyl group with phenyl or biphenyl analogs to evaluate logP changes and bioavailability impacts .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) for targets like topoisomerase II .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify critical binding residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

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